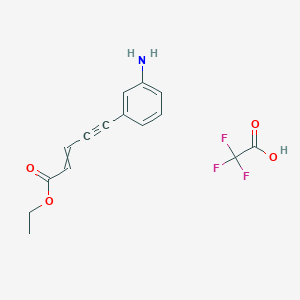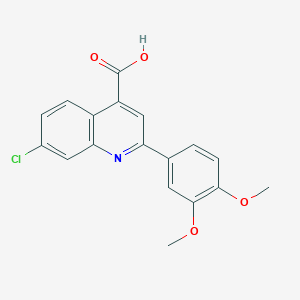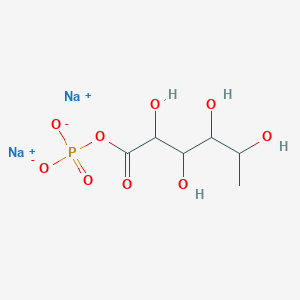
Ethyl 5-(3-aminophenyl)pent-2-en-4-ynoate;2,2,2-trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(3-aminophenyl)pent-2-en-4-ynoate;2,2,2-trifluoroacetic acid is a complex organic compound with the molecular formula C15H14F3NO4. This compound is often used in research settings, particularly in the field of proteomics. It is known for its unique structure, which includes an ethyl ester group, an aminophenyl group, and a trifluoroacetic acid moiety.
準備方法
The synthesis of Ethyl 5-(3-aminophenyl)pent-2-en-4-ynoate;2,2,2-trifluoroacetic acid involves several steps. One common method includes the reaction of ethyl 5-(3-aminophenyl)pent-2-en-4-ynoate with trifluoroacetic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained. Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity.
化学反応の分析
Ethyl 5-(3-aminophenyl)pent-2-en-4-ynoate;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminophenyl group, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Ethyl 5-(3-aminophenyl)pent-2-en-4-ynoate;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.
Industry: It is used in the production of specialized chemicals and materials.
作用機序
The mechanism of action of Ethyl 5-(3-aminophenyl)pent-2-en-4-ynoate;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The aminophenyl group can interact with proteins or enzymes, potentially inhibiting or modifying their activity. The trifluoroacetic acid moiety may enhance the compound’s stability and solubility, facilitating its use in various reactions.
類似化合物との比較
Ethyl 5-(3-aminophenyl)pent-2-en-4-ynoate;2,2,2-trifluoroacetic acid can be compared with similar compounds such as:
Ethyl pent-4-ynoate: Lacks the aminophenyl and trifluoroacetic acid groups, making it less versatile in certain reactions.
Ethyl (2E)-5-(3-aminophenyl)-2-penten-4-ynoate: Similar structure but without the trifluoroacetic acid moiety, affecting its stability and solubility.
The unique combination of functional groups in this compound makes it particularly valuable in research and industrial applications.
特性
分子式 |
C15H14F3NO4 |
|---|---|
分子量 |
329.27 g/mol |
IUPAC名 |
ethyl 5-(3-aminophenyl)pent-2-en-4-ynoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C13H13NO2.C2HF3O2/c1-2-16-13(15)9-4-3-6-11-7-5-8-12(14)10-11;3-2(4,5)1(6)7/h4-5,7-10H,2,14H2,1H3;(H,6,7) |
InChIキー |
ZTGSSAPOWVFJQB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C=CC#CC1=CC(=CC=C1)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,7-Dimethyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105239.png)
![(2Z)-2-[(acetyloxy)imino]-N-(3,4-difluorophenyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B14105240.png)

![2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14105265.png)

![4-(Hydroxy{2-methyl-4-[(prop-2-en-1-yl)oxy]phenyl}methylidene)-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]pyrrolidine-2,3-dione](/img/structure/B14105282.png)
![4-{[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]amino}quinazoline-2(1H)-thione](/img/structure/B14105283.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14105290.png)
![7-Chloro-2-(2-chlorobenzyl)-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105294.png)
![(E)-3-(1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14105298.png)
![(Z)-ethyl 2-(2-((4-oxo-4H-chromene-3-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14105300.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B14105307.png)
